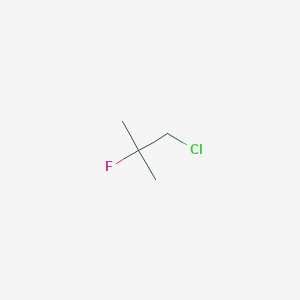
1-Chloro-2-fluoro-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-2-methylpropane is an organic compound with the molecular formula C4H8ClF It is a type of alkyl halide, specifically a haloalkane, where a chlorine and a fluorine atom are attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2-fluoro-2-methylpropane can be synthesized through several methods. One common method involves the halogenation of 2-methylpropane (isobutane) using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-fluoro-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohol.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used to induce elimination reactions, usually in non-polar solvents.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce 2-fluoro-2-methylpropanol.
Elimination Reactions: The major product is typically an alkene, such as 2-fluoropropene.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluoro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-fluoro-2-methylpropane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, a base abstracts a proton, leading to the formation of a double bond and the elimination of the halogen atom.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methylpropane: Similar structure but lacks the fluorine atom.
2-Fluoro-2-methylpropane: Similar structure but lacks the chlorine atom.
1-Bromo-2-fluoro-2-methylpropane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-2-fluoro-2-methylpropane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to compounds with only one type of halogen
Propiedades
IUPAC Name |
1-chloro-2-fluoro-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClF/c1-4(2,6)3-5/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGWXSWSSOONRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
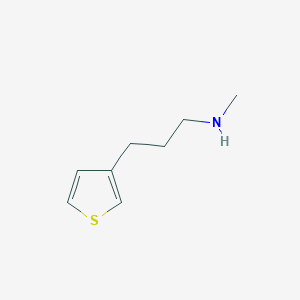
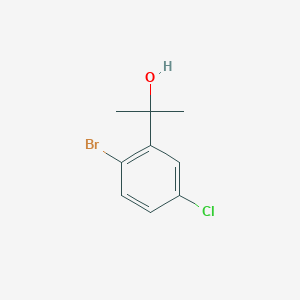
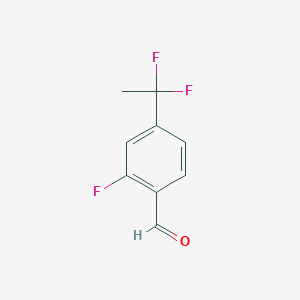
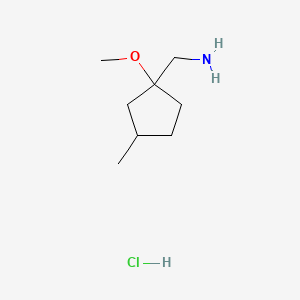

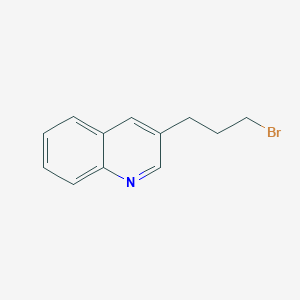


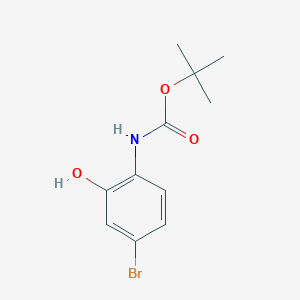
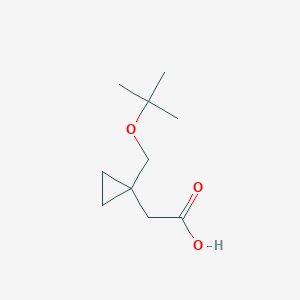
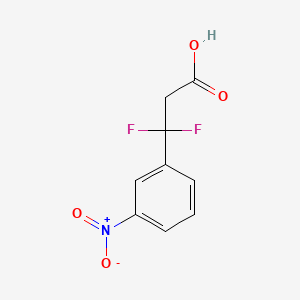
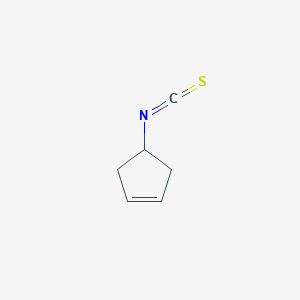

![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
